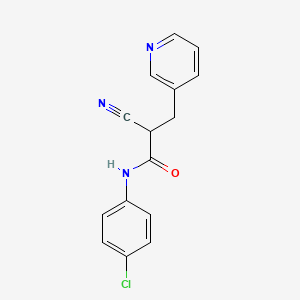

N-(4-chlorophenyl)-2-cyano-3-pyridin-3-ylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-2-cyano-3-pyridin-3-ylpropanamide, also known as CCPA, is a chemical compound that belongs to the class of alpha-2 adrenergic receptor agonists. CCPA has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, anxiety, and depression.

Aplicaciones Científicas De Investigación

Chiral Intermediate Production

A study focused on producing a key chiral intermediate of Betahistine, S-(4-Chlorophenyl)-(pyridin-2-yl)methanol (S-CPMA), employing Kluyveromyces sp. for the stereoselective reduction. This process demonstrates the potential of microbial cells in organic synthesis, specifically in producing chiral intermediates with high enantiomeric excess and yield, beneficial for pharmaceutical applications (Ni, Zhou, & Sun, 2012).

Antifungal Activity

Another study synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and explored its crystal structure and antifungal activity. The compound exhibited promising antifungal effects against several pathogens, indicating its potential as a lead compound for developing new antifungal agents (Si, 2009).

Antimicrobial and Nematicidal Activities

Research into polysubstituted cyclopropane derivatives from pyridine and 4-chloro phenacyl bromide showed significant antimicrobial and nematicidal activities. Compounds derived from this synthesis process offer a framework for developing new antimicrobial agents with broad-spectrum efficacy (Banothu, Basavoju, & Bavantula, 2015).

Anticancer and Antimicrobial Agents

The synthesis of 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds incorporated oxazole, pyrazoline, and pyridine rings. These compounds exhibited notable anticancer activity and in vitro antibacterial and antifungal activities, suggesting their utility in pharmaceutical developments (Katariya, Vennapu, & Shah, 2021).

Solubility Studies

The solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in various solvents was measured to understand its dissolution thermodynamics. This research is crucial for pharmaceutical formulation, indicating the compound's behavior in different solvents, which is essential for drug development (Shakeel, Bhat, & Haq, 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .

Biochemical Pathways

Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Action Environment

The arrangement of similar intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate has been studied .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-cyano-3-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-7,10,12H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJKOGASBNBNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2536639.png)

![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2536640.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2536642.png)

![N-benzyl-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2536644.png)

![6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2536647.png)

![2-(2-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2536649.png)

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2536654.png)

![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)